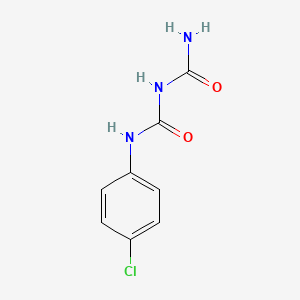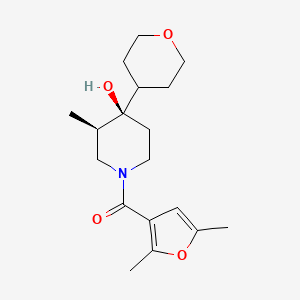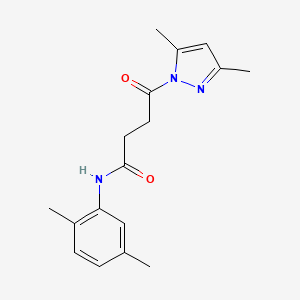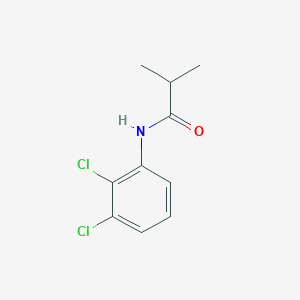![molecular formula C19H19N3O4 B5515214 2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-Dimethoxyphenyl)-N-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)methyl]acetamide” involves cyclization reactions of benzylidene derivatives and various precursor compounds to form oxadiazole derivatives, as illustrated by Jin et al. (2006) and Rehman et al. (2013) (Jin et al., 2006) (Rehman et al., 2013). These methods involve various steps including esterification, hydrazide formation, and cyclization to achieve the desired oxadiazole core.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, Chen et al. (2004) provide insights into the molecular structure through intramolecular and intermolecular hydrogen bonding and other interactions (Chen et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various reagents and conditions to form new derivatives with potential biological activities. Gul et al. (2017) and Ding et al. (2006) discuss the synthesis of derivatives through reactions with bromoacetamide and other reagents, highlighting the versatility of the oxadiazole moiety in chemical synthesis (Gul et al., 2017) (Ding et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can be determined through analytical techniques. Studies often use single-crystal X-ray diffraction to reveal the precise arrangement of atoms within the crystal lattice, providing insights into the compound's stability and interactions.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with biological targets, are crucial for understanding the potential applications of these compounds. Research by Narayana et al. (2016) explores the different molecular conformations and hydrogen bonding patterns, which are vital for predicting how these compounds interact at the molecular level (Narayana et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Research has demonstrated the synthesis and evaluation of various 1,3,4-oxadiazole derivatives for their pharmacological activities. For instance, the novel synthesis of 1,3,4-oxadiazole derivatives showing potent α-glucosidase inhibitory potential highlights the methodological advancements and potential therapeutic applications of these compounds in treating diseases like diabetes. These findings are supported by both experimental results and in silico studies, showcasing the compounds' promising drug lead characteristics (Iftikhar et al., 2019).
Antimicrobial and Hemolytic Activity
The antimicrobial evaluation of 1,3,4-oxadiazole derivatives, including their hemolytic activity, underscores the compounds' potential in addressing microbial infections while assessing their safety profile. The study found that most derivatives exhibited variable antimicrobial activity against selected species, with specific compounds showing promising potency, thus highlighting their therapeutic potential and the need for further biological screenings (Gul et al., 2017).
Anticancer Activity
The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines reveal the potential of these derivatives as anticancer agents. The compounds showed moderate to excellent activity, with some derivatives outperforming the reference drug, etoposide. This highlights the structural attributes contributing to their efficacy and the importance of structural optimization in drug development (Ravinaik et al., 2021).
Molecular Docking and Cytotoxicity Studies
Molecular docking and cytotoxicity studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides provide insights into their mechanism of action and safety profile. These studies help in understanding the interaction between the compounds and biological targets, offering a basis for predicting their therapeutic potential and optimizing their structures for better activity and safety (Siddiqui et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-9-8-13(10-16(15)25-2)11-17(23)20-12-18-21-19(22-26-18)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVBAAZKOOVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)
![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)
![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)


![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)
![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)

![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)